

Benchmarking Tetra-p-tolylsilane Derivatives: A Comparative Guide for Advanced Optoelectronics

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Compound of Interest

Compound Name: Tetra-p-tolylsilane

Cat. No.: B080896

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **Tetra-p-tolylsilane** derivatives against common alternatives in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), supported by experimental data and detailed protocols.

Tetra-p-tolylsilane and its derivatives are emerging as a versatile class of materials in the field of organic electronics. Their unique tetrahedral silicon core imparts high thermal stability, good solubility, and a wide bandgap, making them excellent candidates for host materials in phosphorescent OLEDs and hole-transporting materials (HTMs) in PSCs. This guide provides a comprehensive performance benchmark of these silicon-based compounds against established materials, offering a clear perspective on their potential for next-generation devices.

Section 1: Application in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

In PhOLEDs, the host material in the emissive layer plays a crucial role in device efficiency and longevity. It must possess a high triplet energy to confine excitons on the phosphorescent guest dopant, facilitate charge transport, and maintain morphological stability. Tetraphenylsilane derivatives, with their high thermal stability and wide energy gap, are excellent candidates for this role.

Performance Comparison: Tetra-p-tolylsilane Derivatives vs. Standard Host Materials

The following table summarizes the key performance indicators of PhOLEDs utilizing tetraphenylsilane-based hosts compared to devices with conventional host materials like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA).

Host Material	Dopant	Triplet Energy (ET) (eV)	Tg (°C)	Max. External Quantum Efficiency (EQE) (%)	Power Efficiency (lm/W)	Device Lifetime (LT50 @ 1000 cd/m²) (h)
SimCP	Flrpic	2.95	137	15.0	30.6	>1000
TPSi-F	Flrpic	>3.0	145	15.0	30.6	Not Reported
S-SiCz	Ir(ppy) ₃	2.90	160	19.8	59.4	Not Reported
CBP	Ir(ppy) ₃	2.56	111	~10-12%	~25-30	~500
mCP	Flrpic	2.90	102	~7-9%	~15-20	<500

SimCP: 3,5-di(N-carbazolyl)tetraphenyl-silane, TPSi-F: triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane, S-SiCz: 9,9'-(5,5-diphenyl-5H-dibenzo[b, d]silole-2,8-diyl)bis(9H-carbazole), Flrpic: bis[(4,6-difluorophenyl)pyridinato-N,C2']iridium(III) picolinate, Ir(ppy)₃: tris[2-phenylpyridinato-C2,N]iridium(III), CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl, mCP: 1,3-Bis(N-carbazolyl)benzene, Tg: Glass Transition Temperature.

Experimental Protocol: Fabrication of a Phosphorescent OLED

This protocol outlines a typical procedure for fabricating a multi-layer PhOLED using thermal evaporation.

1. Substrate Preparation:

- Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

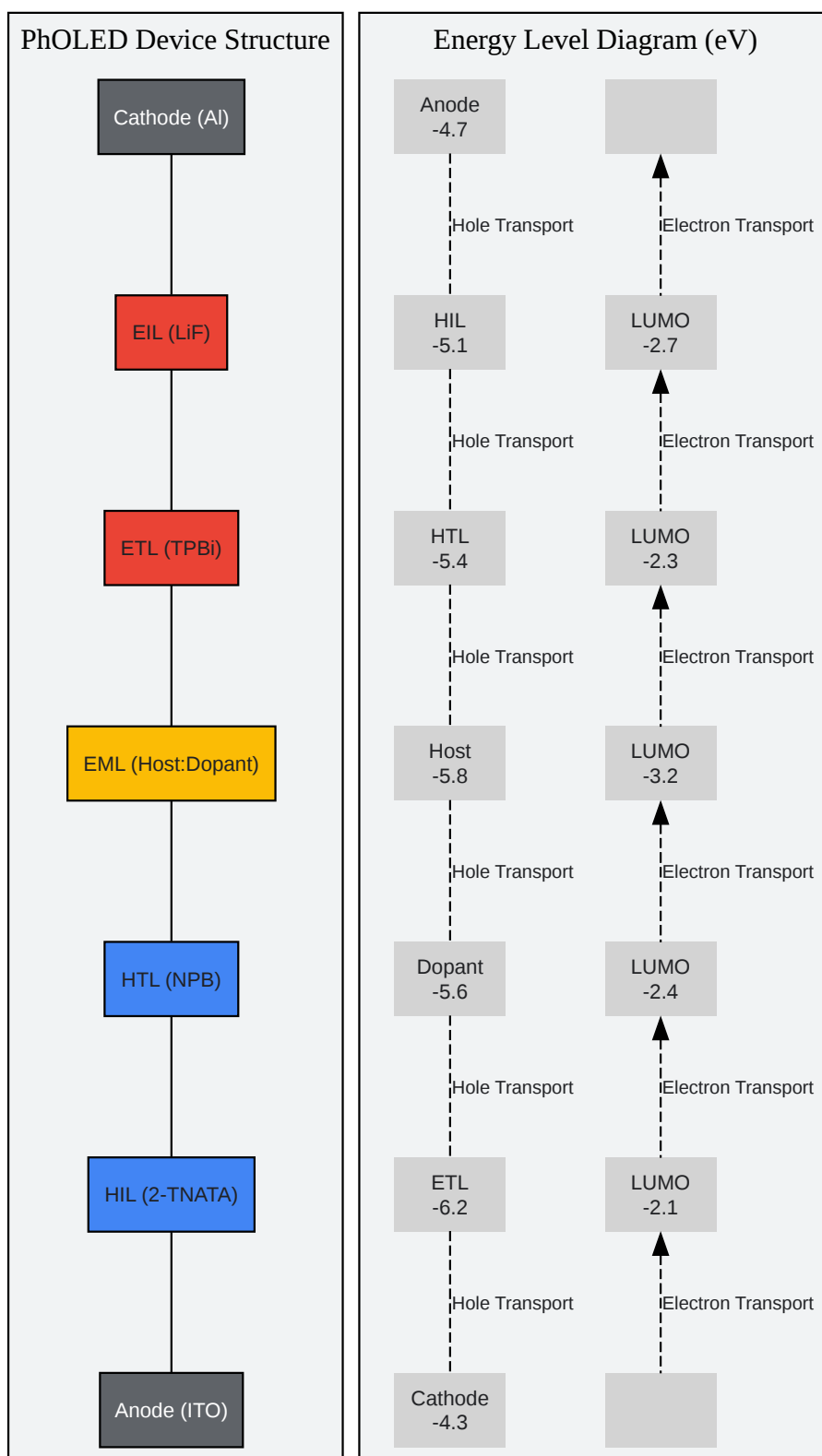
2. Thin Film Deposition by Thermal Evaporation:

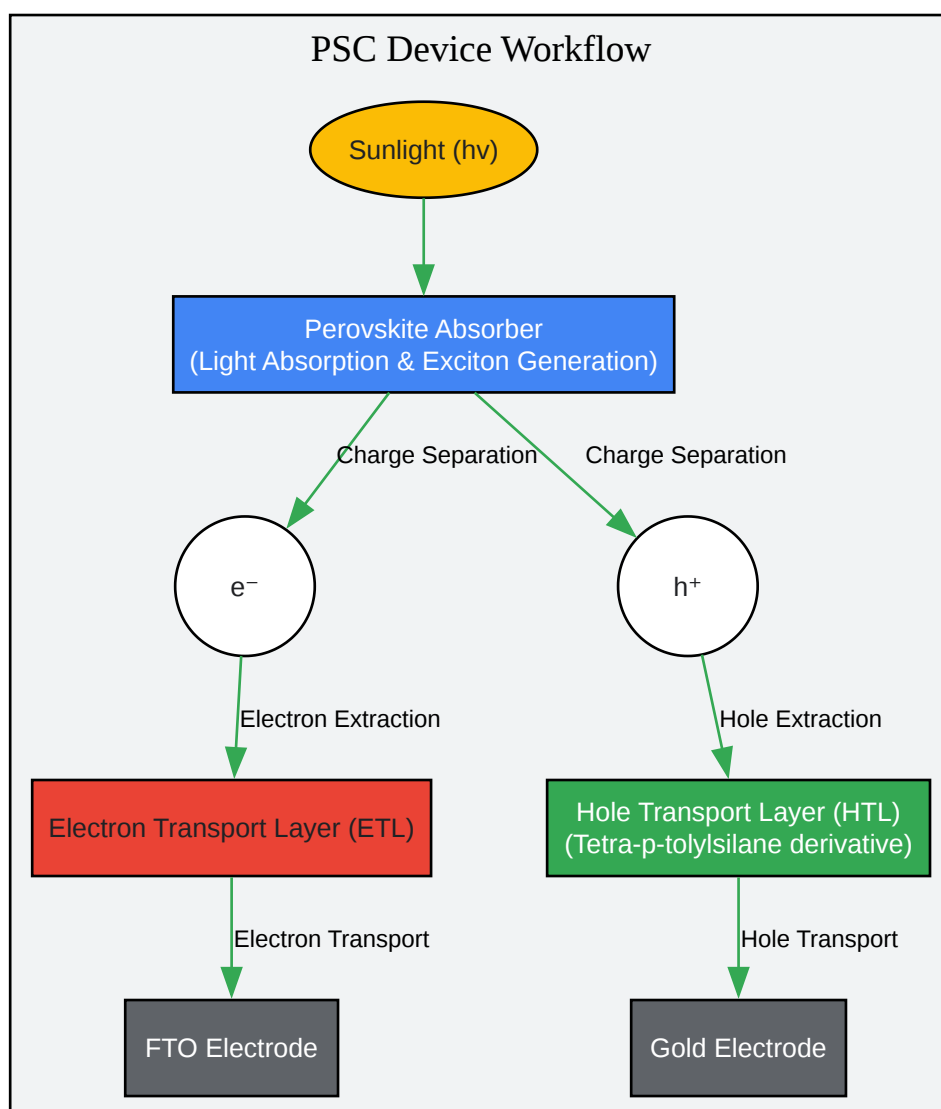
- The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber (pressure $< 5 \times 10^{-6}$ Torr).
- A hole injection layer (HIL) of 2-TNATA (4,4',4''-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)triphenylamine) is deposited to a thickness of 60 nm.
- A hole transport layer (HTL) of NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) is deposited to a thickness of 20 nm.
- The emissive layer (EML) is co-evaporated by depositing the **tetra-p-tolylsilane** derivative host and the phosphorescent dopant (e.g., Ir(ppy)₃) from separate sources. A typical doping concentration is 6-10 wt%. The EML thickness is typically 30 nm.
- An electron transport layer (ETL) of TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) is deposited to a thickness of 20 nm.
- An electron injection layer (EIL) of lithium fluoride (LiF) is deposited at a thickness of 1 nm.
- Finally, an aluminum (Al) cathode (100 nm) is deposited through a shadow mask to define the active area of the device.

3. Encapsulation and Characterization:

- The completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
- The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer.

Visualization of PhOLED Architecture and Energy Levels





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